molecular formula C18H23NO4 B15322352 3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B15322352
M. Wt: 317.4 g/mol
InChI Key: FPQQDIUHFOSOJL-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzyloxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the benzyloxycarbonyl group: This step usually involves the protection of an amine group using benzyl chloroformate under basic conditions.

    Functionalization of the bicyclic core:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(Benzyloxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

Mechanism of Action

The mechanism by which 3-[(benzyloxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane derivatives: These compounds share the bicyclic core structure but differ in their substituents.

    Benzyloxycarbonyl-protected amines: These compounds have a similar protecting group but may have different core structures.

Uniqueness

The uniqueness of 3-[(benzyloxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid lies in its combination of a bicyclic core with specific functional groups, making it a versatile intermediate for various synthetic applications and a potential candidate for drug development.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

3-phenylmethoxycarbonyl-5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C18H23NO4/c1-13(2)17-9-18(10-17,15(20)21)12-19(11-17)16(22)23-8-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,21)

InChI Key

FPQQDIUHFOSOJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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